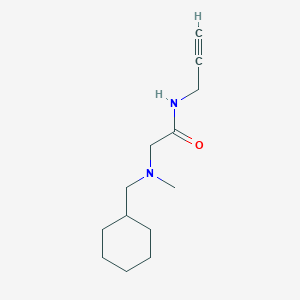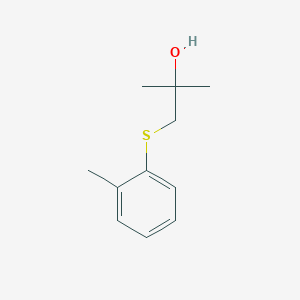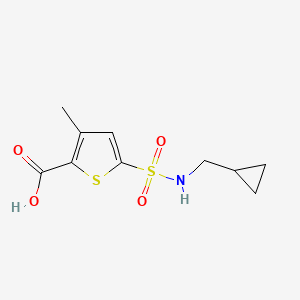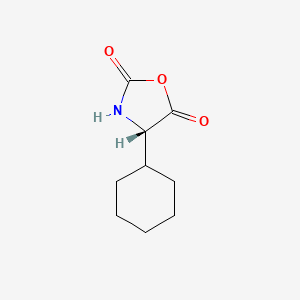![molecular formula C22H27ClN2O5 B14896145 3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure features a bicyclo[2.2.1]heptane core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] involves several steps. One common method starts with the preparation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, which can be synthesized via catalytic hydrogenation of bicyclo[2.2.1]-hept-5-en-2,3-dicarboxylic acid disodium . The reaction typically uses a 20-120 mesh aluminum-nickel alloy catalyst at a temperature of 15-40°C and atmospheric pressure, yielding a high product output .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and hydrazide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further functionalized for specific applications.
科学研究应用
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as building blocks for complex molecules.
Biology: Studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Industry: Utilized as additives in polymer production and as nucleating agents to improve material properties.
作用机制
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes or bind to receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific functional groups and the overall structure of the compound.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: A simpler derivative with similar core structure but lacking additional functional groups.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Contains an oxygen bridge, offering different reactivity and applications.
Bicyclo[2.2.1]heptane-1-carboxylates: Similar bicyclic structure with different functional groups, used in various synthetic applications.
Uniqueness
The uniqueness of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] lies in its complex structure, which combines multiple functional groups, enabling diverse chemical reactivity and broad applications in scientific research and industry.
属性
分子式 |
C22H27ClN2O5 |
|---|---|
分子量 |
434.9 g/mol |
IUPAC 名称 |
3-[[2-(4-chloro-2-methylphenoxy)propanoylamino]carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H27ClN2O5/c1-10(2)17-14-6-7-15(17)19(22(28)29)18(14)21(27)25-24-20(26)12(4)30-16-8-5-13(23)9-11(16)3/h5,8-9,12,14-15,18-19H,6-7H2,1-4H3,(H,24,26)(H,25,27)(H,28,29) |
InChI 键 |
LLEWHGWDWMPHCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NNC(=O)C2C3CCC(C2C(=O)O)C3=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


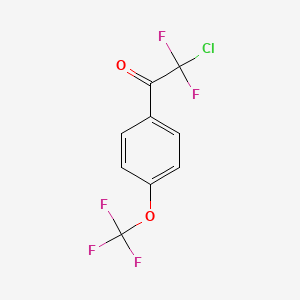
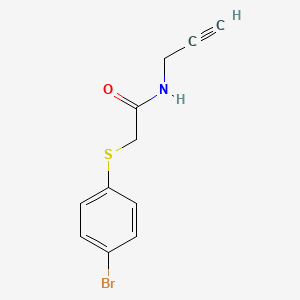
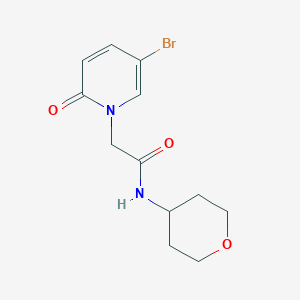
![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)
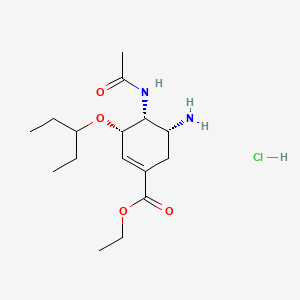
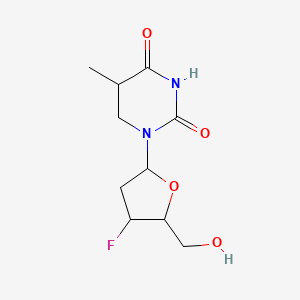
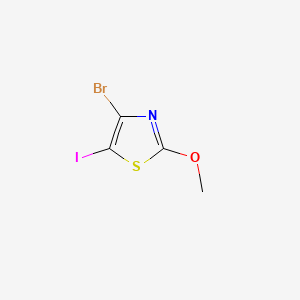
![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
